Hsd17B13-IN-93

Description

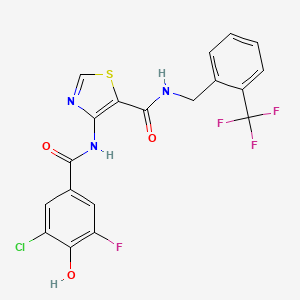

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H12ClF4N3O3S |

|---|---|

Molecular Weight |

473.8 g/mol |

IUPAC Name |

4-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H12ClF4N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |

InChI Key |

DWGWVWCZBPKJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[1][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and liver fibrosis.[1][2][3][5] This protective effect has spurred the development of small molecule inhibitors targeting HSD17B13. This guide provides a comprehensive overview of the mechanism of action of HSD17B13 and its inhibition, with a focus on the well-characterized inhibitor BI-3231, which serves as a proxy for understanding the therapeutic potential of targeting this enzyme.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is an enzyme that is significantly upregulated in the livers of patients with NAFLD.[6][7] Its primary function is believed to involve the metabolism of various lipids and steroids within hepatocytes.[2][3][4] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[2] The enzyme is thought to contribute to the pathogenesis of chronic liver diseases by influencing lipid droplet biogenesis, growth, and degradation.[1] While the exact endogenous substrates of HSD17B13 are still under investigation, in vitro assays have shown its ability to act on steroids like estradiol and other bioactive lipids.[8]

The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner, further linking it to hepatic lipid metabolism.[1][5] The enzymatic activity of HSD17B13 appears to contribute to hepatic cell injury, inflammation, and fibrosis under conditions of metabolic stress, such as alcoholism and obesity.[4]

Mechanism of Action of HSD17B13 Inhibition

The primary mechanism by which inhibition of HSD17B13 is thought to be therapeutic is through the reduction of hepatocellular lipid accumulation and the mitigation of lipotoxic effects.[9][10] By blocking the enzymatic activity of HSD17B13, inhibitors can prevent the metabolic changes that lead to the progression of simple steatosis to more severe forms of liver disease like NASH.

A notable selective inhibitor of HSD17B13 is BI-3231.[9][11][12] This compound has been instrumental in elucidating the therapeutic potential of targeting HSD17B13. Inhibition of HSD17B13 by BI-3231 has been shown to reduce triglyceride accumulation in lipid droplets, restore lipid metabolism and homeostasis, and increase mitochondrial activity in in vitro models of hepatocellular lipotoxicity.[9][10]

Quantitative Data on HSD17B13 Inhibition

The following table summarizes the available quantitative data for the HSD17B13 inhibitor BI-3231.

| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |

| BI-3231 | Human HSD17B13 | 1 | High-Throughput Screening (HTS) using estradiol as a substrate. | [8][11][12] |

| BI-3231 | Mouse HSD17B13 | 13 | High-Throughput Screening (HTS) using estradiol as a substrate. | [11] |

Signaling Pathways and Experimental Workflows

To visualize the role of HSD17B13 and the approach to its inhibition, the following diagrams are provided.

Caption: Proposed signaling pathway of HSD17B13 in hepatocytes leading to liver pathology.

Caption: Experimental workflow for the discovery of HSD17B13 inhibitors.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HSD17B13 - Wikipedia [en.wikipedia.org]

- 7. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-93: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-93, also identified as Compound 9 in patent literature, has emerged as a noteworthy inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This enzyme is predominantly expressed in the liver and has been genetically linked to the progression of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Consequently, the development of potent and selective HSD17B13 inhibitors like this compound represents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, based on publicly available patent information.

Discovery and Biological Activity

This compound was identified through a screening process aimed at discovering novel inhibitors of HSD17B13. The primary biological activity of this compound is its ability to inhibit the enzymatic function of HSD17B13. The inhibitory potency of this compound was determined using a biochemical assay that measures the conversion of estradiol, a known substrate of HSD17B13.

Quantitative Data

The following table summarizes the reported in vitro potency of this compound.

| Compound Name | Target | Assay Substrate | IC50 (μM) |

| This compound | HSD17B13 | Estradiol | > 0.1 and ≤ 0.5 |

Synthesis of this compound

The synthesis of this compound is a multi-step process detailed in patent literature. The following is a comprehensive description of the synthetic route.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 4-((6-chloro-5-nitropyridin-2-yl)oxy)aniline (Intermediate 1)

To a solution of 4-aminophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 30 minutes. A solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-((6-chloro-5-nitropyridin-2-yl)oxy)aniline.

Step 2: Synthesis of 4-((5-amino-6-chloropyridin-2-yl)oxy)aniline (Intermediate 2)

To a solution of 4-((6-chloro-5-nitropyridin-2-yl)oxy)aniline (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq) and ammonium chloride (5.0 eq). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-((5-amino-6-chloropyridin-2-yl)oxy)aniline, which is used in the next step without further purification.

Step 3: Synthesis of 2-((6-chloro-2-((4-aminophenyl)oxy)pyridin-3-yl)amino)-2-methylpropanoic acid (this compound)

A mixture of 4-((5-amino-6-chloropyridin-2-yl)oxy)aniline (1.0 eq), 2-bromo-2-methylpropanoic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-((6-chloro-2-((4-aminophenyl)oxy)pyridin-3-yl)amino)-2-methylpropanoic acid (this compound).

Biological Evaluation: Experimental Protocol

The inhibitory activity of this compound against HSD17B13 was assessed using an in vitro biochemical assay.

Experimental Workflow Diagram

Caption: Workflow for HSD17B13 biochemical assay.

Detailed HSD17B13 Inhibition Assay Protocol

The HSD17B13 inhibitory activity is determined using a biochemical assay with recombinant human HSD17B13 enzyme. The assay is performed in a 96-well plate format.

-

Assay Buffer Preparation: The assay buffer consists of 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 0.01% BSA, and 1 mM DTT.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Enzyme and Compound Incubation: Recombinant human HSD17B13 enzyme is diluted in the assay buffer. A small volume of the diluted enzyme is added to each well of the microplate, followed by the addition of the test compound dilutions (final DMSO concentration is typically kept at or below 1%). The plate is incubated for 15 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing the substrate, estradiol, and the cofactor, NAD+, to each well.

-

Reaction Incubation: The reaction plate is incubated at 37 °C for a specified period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a strong acid or an organic solvent.

-

Detection: The formation of the product, estrone, is quantified using a suitable detection method, such as LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control wells (containing DMSO without the inhibitor). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway Context

HSD17B13 is a lipid droplet-associated protein, and its inhibition is thought to impact hepatic lipid metabolism. While the precise signaling pathways modulated by this compound are a subject of ongoing research, the general context involves the regulation of lipid homeostasis within hepatocytes.

Caption: HSD17B13's role in hepatocyte lipid metabolism.

Conclusion

This compound is a novel inhibitor of HSD17B13 with potential therapeutic applications in the treatment of chronic liver diseases. The synthetic route to this compound is well-defined, and its biological activity has been characterized through in vitro biochemical assays. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its impact on the signaling pathways involved in liver pathology. This technical guide provides a foundational understanding for researchers and drug development professionals working in this area.

An In-depth Technical Guide on Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) and its Role in Lipid Droplet Metabolism

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-93" was not available in the public domain at the time of this writing. This guide will focus on the protein Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) as a therapeutic target and its integral role in lipid droplet metabolism, drawing upon available research on its function, genetic variants, and the broader landscape of its inhibition.

Executive Summary

Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Upregulated in NAFLD, HSD17B13 is implicated in hepatic lipid accumulation.[4] Notably, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of chronic liver diseases, including cirrhosis and hepatocellular carcinoma, underscoring the therapeutic potential of inhibiting its activity.[3][5] This technical guide provides a comprehensive overview of HSD17B13, its function in lipid droplet metabolism, and the methodologies employed to investigate this promising drug target.

Introduction to HSD17B13

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[2][4] Primarily expressed in hepatocytes, HSD17B13 is distinguished by its specific localization to the surface of lipid droplets (LDs), which are organelles central to the storage and mobilization of neutral lipids.[1][6] The N-terminal region of the protein, specifically amino acids 1-28, is crucial for its targeting to lipid droplets.[1][7]

Role in Lipid Droplet Metabolism and NAFLD Pathogenesis

The precise enzymatic function of HSD17B13 and its direct substrates are areas of active investigation. However, its association with lipid droplets and its increased expression in NAFLD point to a significant role in hepatic lipid homeostasis.[4][8] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting it may promote lipid accumulation.[3][9]

Human genetic studies have provided compelling evidence for the role of HSD17B13 in liver disease. A splice variant, rs72613567, which leads to a loss of enzymatic function, is protective against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[3][6] This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13.

Quantitative Data on HSD17B13

Gene Expression in NAFLD

| Condition | Fold Change in HSD17B13 Expression | Reference |

| Human NASH vs. Normal Liver | 5.9-fold higher | [9] |

| Murine NAFLD models vs. Control | Markedly increased | [10] |

Effects of HSD17B13 Knockdown/Inhibition on Liver Lipids

| Lipid Class | Effect of HSD17B13 Knockdown | Reference |

| Diacylglycerols (DAGs) | Major decrease | [11] |

| Phosphatidylcholines (PCs) with PUFAs | Increase | [11] |

| Total Triacylglycerols (TGs) | Significantly increased with overexpression | [10] |

| Total Phosphatidylcholines (PCs) | Significantly decreased with overexpression | [10] |

Potency of a Disclosed HSD17B13 Inhibitor (BI-3231)

| Assay | IC50 (nM) | Reference |

| Human HSD17B13 Enzyme Assay (Ki) | Single-digit nanomolar | [12] |

| Human HSD17B13 Cellular Assay | Double-digit nanomolar | [12] |

Experimental Protocols

Immunohistochemistry for HSD17B13 Detection in Liver Tissue

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver biopsy sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking: Sections are incubated with a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for HSD17B13 overnight at 4°C.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

-

Detection: The signal is developed using a DAB (3,3'-diaminobenzidine) substrate kit, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.[10][13]

Quantitative Real-Time PCR (qRT-PCR) for HSD17B13 mRNA Expression

-

RNA Extraction: Total RNA is isolated from liver tissue or cultured hepatocytes using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for HSD17B13, and a SYBR Green master mix.

-

Data Analysis: The relative expression of HSD17B13 mRNA is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[10]

Cell Culture and Transfection for Subcellular Localization Studies

-

Cell Culture: Human hepatocyte cell lines (e.g., HepG2, Huh7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Transfection: An expression vector containing HSD17B13 fused to a fluorescent protein (e.g., GFP) is transfected into the cells using a lipid-based transfection reagent.

-

Lipid Droplet Staining: To visualize lipid droplets, cells are incubated with a fluorescent neutral lipid stain, such as BODIPY or Nile Red.

-

Microscopy: Live or fixed cells are imaged using a confocal microscope to determine the co-localization of HSD17B13-GFP with the lipid droplet stain.[1]

Animal Models of NAFLD

-

High-Fat Diet (HFD) Model: Mice (e.g., C57BL/6) are fed a diet with a high percentage of calories from fat for an extended period to induce obesity and hepatic steatosis.[11][14]

-

Adeno-Associated Virus (AAV)-Mediated Gene Knockdown/Overexpression: AAV vectors expressing short-hairpin RNA (shRNA) targeting Hsd17b13 or a full-length Hsd17b13 cDNA are injected intravenously into mice to achieve liver-specific knockdown or overexpression, respectively.[10]

-

Phenotypic Analysis: Following the dietary and/or genetic intervention, various parameters are assessed, including body weight, liver weight, serum levels of liver enzymes (ALT, AST), and histological analysis of liver sections for steatosis, inflammation, and fibrosis.[10][11]

Visualizing HSD17B13 in Lipid Droplet Metabolism

Caption: Subcellular localization of HSD17B13 in hepatocytes.

Caption: Proposed role of HSD17B13 in NAFLD progression.

Caption: General workflow for HSD17B13 research.

Therapeutic Implications and Future Directions

The strong genetic validation for HSD17B13 as a therapeutic target has propelled the development of inhibitors.[15] Small molecule inhibitors and siRNA-based therapeutics are being investigated for their potential to treat NAFLD and NASH.[9][12] The discovery of potent and selective inhibitors, such as BI-3231, provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing therapeutic development.[12]

Future research will likely focus on:

-

Identifying the endogenous substrates of HSD17B13.

-

Fully elucidating the molecular mechanisms by which HSD17B13 contributes to liver disease.

-

Advancing HSD17B13 inhibitors through clinical trials.

Conclusion

HSD17B13 is a compelling, genetically validated target for the treatment of NAFLD and other chronic liver diseases. Its specific localization to lipid droplets in hepatocytes places it at a critical nexus of lipid metabolism. While the precise mechanisms of its action are still being unraveled, the protective effects of its loss-of-function variants provide a strong rationale for the continued development of HSD17B13 inhibitors as a novel therapeutic strategy for a prevalent and serious disease.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

HSD17B13 Inhibition: A Therapeutic Strategy for Hepatic Steatosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] While specific small molecule inhibitors are in early stages of development and not widely reported in public literature, a substantial body of evidence from human genetic studies and preclinical models underscores the potential of HSD17B13 inhibition in mitigating hepatic steatosis and subsequent liver injury. This technical guide synthesizes the current understanding of HSD17B13's role in liver pathophysiology and the effects of its inhibition, providing a comprehensive resource for researchers and drug development professionals in the field.

The Role of HSD17B13 in Hepatic Lipid Metabolism

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][4][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][4][6] Overexpression of HSD17B13 in mouse models has been shown to increase the size and number of lipid droplets, promoting hepatic lipid accumulation.[4] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][7]

Human genetics have provided the most compelling evidence for HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene, such as the rs72613567 polymorphism, are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[8][9] These genetic findings suggest that inhibiting the activity of HSD17B13 could be a safe and effective strategy for treating NAFLD.

Quantitative Data on the Effects of HSD17B13 Inhibition

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of HSD17B13 inhibition or loss-of-function on markers of hepatic steatosis and liver injury.

Table 1: Effect of HSD17B13 Knockdown on Hepatic Steatosis in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Control (HFD + scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |

| Liver Triglycerides | Increased | Markedly Improved | Data not quantified | [8] |

| Serum ALT | Elevated | Decreased | Data not quantified | [10] |

| Serum FGF21 | Elevated | Decreased | Data not quantified | [10] |

| Hepatic Diacylglycerols (DAG 34:3) | Increased | Major Decrease | Data not quantified | [11] |

| Hepatic Phosphatidylcholines (PC 34:3, PC 42:10) | Decreased | Increased | Data not quantified | [11] |

Table 2: Effects of HSD17B13 Overexpression in a High-Fat Diet (HFD) Mouse Model

| Parameter | Control (HFD + AAV8-null) | HSD17B13 Overexpression (HFD + AAV8-Hsd17b13) | Fold Change | Reference |

| Liver to Body Weight Ratio | Baseline | Significantly Increased | Data not quantified | [6] |

| Fasting Blood Glucose | Baseline | Significantly Increased | Data not quantified | [6] |

| Serum ALT | Baseline | Significantly Increased | Data not quantified | [6] |

| Serum AST | Baseline | Significantly Increased | Data not quantified | [6] |

| Serum Total Cholesterol (TC) | Baseline | Significantly Increased | Data not quantified | [6] |

| Serum Triglycerides (TGs) | Baseline | Significantly Increased | Data not quantified | [6] |

| Liver Hydroxyproline (HYP) | Baseline | Increased | Data not quantified | [6] |

Experimental Protocols

Animal Models of Hepatic Steatosis

-

High-Fat Diet (HFD)-Induced Obesity Model:

-

Species: C57BL/6 mice.

-

Diet: Typically a diet with 45% to 60% of calories derived from fat.

-

Duration: 8 to 16 weeks to induce obesity and hepatic steatosis.

-

Endpoint Analysis: Measurement of body weight, liver weight, serum markers (ALT, AST, cholesterol, triglycerides), and histological analysis of liver tissue (H&E staining for steatosis, Sirius Red for fibrosis).[6][10]

-

In Vitro Cell-Based Assays

-

Hepatocyte Cell Lines:

-

Cells: Human hepatoma cell lines such as HepG2 or Huh7.

-

Treatment: Incubation with fatty acids (e.g., oleic acid, palmitic acid) to induce intracellular lipid accumulation.

-

Transfection: Use of plasmids to overexpress HSD17B13 or siRNAs/shRNAs to knockdown its expression.

-

Analysis: Oil Red O staining to visualize lipid droplets, measurement of intracellular triglyceride content, and analysis of gene and protein expression of markers related to lipid metabolism and inflammation.[6]

-

Molecular and Biochemical Analyses

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of HSD17B13 and other genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) and inflammation (e.g., TNF-α, IL-6).

-

Western Blotting: To determine the protein levels of HSD17B13 and other relevant proteins.

-

Lipidomics: Mass spectrometry-based analysis to quantify the levels of various lipid species (triglycerides, diglycerides, phospholipids, etc.) in liver tissue or cells.[11]

-

Histology: Paraffin embedding of liver tissue, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology and assessment of steatosis, and Sirius Red or Masson's trichrome for fibrosis.[6]

Signaling Pathways and Experimental Workflows

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-93: A Technical Guide for Preclinical Nonalcoholic Steatohepatitis (NASH) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for NASH. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and its progression. Hsd17B13-IN-93 is a small molecule inhibitor of HSD17B13, identified as a potential tool for the preclinical investigation of NASH. This technical guide provides an in-depth overview of this compound, including its in vitro activity, proposed mechanism of action, and representative preclinical study designs for its evaluation in NASH models.

Introduction to HSD17B13 as a Therapeutic Target in NASH

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes that are involved in the metabolism of steroids, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[1] Genome-wide association studies (GWAS) have identified a splice variant (rs72613567:TA) in the HSD17B13 gene that leads to a loss of function and is associated with a reduced risk of developing NASH and fibrosis.[2] This protective genetic validation has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy for NASH.

This compound (also referred to as Compound 9 in patent literature) is a dichlorophenol-containing small molecule designed to inhibit the enzymatic activity of HSD17B13.[3] Its chemical structure and in vitro potency make it a valuable research tool for elucidating the therapeutic potential of HSD17B13 inhibition in preclinical models of NASH.

In Vitro Profile of this compound

The inhibitory activity of this compound against the HSD17B13 enzyme has been characterized in biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Assay Substrate | IC50 | Reference |

| This compound | HSD17B13 | Estradiol | > 0.1 µM and ≤ 0.5 µM | [3] |

Experimental Protocol: HSD17B13 Enzyme Inhibition Assay

While the specific protocol for this compound is not publicly detailed, a representative biochemical assay to determine the IC50 of an HSD17B13 inhibitor would typically involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. The substrate, such as estradiol, and the cofactor NAD+ are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are combined in a microplate. The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

Detection of Product Formation: The conversion of estradiol to estrone, catalyzed by HSD17B13, is monitored over time. This can be measured using various detection methods, such as mass spectrometry to quantify the product.

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated using a suitable curve-fitting model.

Proposed Mechanism of Action of HSD17B13 Inhibition in NASH

The precise mechanism by which HSD17B13 contributes to NASH pathogenesis is still under investigation. However, it is understood to be a lipid droplet-associated protein that influences hepatic lipid metabolism. Inhibition of HSD17B13 is hypothesized to protect against liver injury and fibrosis through modulation of lipid homeostasis and potentially by reducing the production of lipotoxic species. Recent studies also suggest a role for HSD17B13 in pyrimidine catabolism, where its inhibition may protect against liver fibrosis.

Preclinical Evaluation of this compound in NASH Models

While specific in vivo preclinical data for this compound are not publicly available, this section outlines a representative study design for evaluating the efficacy of an HSD17B13 inhibitor in a well-established mouse model of NASH.

Representative Animal Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model

The CDAA-HFD model is widely used to induce NASH in mice, as it recapitulates key histological features of the human disease, including steatosis, inflammation, ballooning, and fibrosis.

Experimental Workflow

Key Experimental Protocols

-

Animal Husbandry and Diet: Male C57BL/6J mice are typically used. At 6-8 weeks of age, they are placed on a CDAA-HFD.

-

Dosing: this compound would be formulated in a suitable vehicle and administered orally (e.g., daily gavage) at various dose levels. A vehicle control group would receive the formulation without the active compound.

-

In-life Monitoring: Body weight, food consumption, and clinical signs are monitored throughout the study.

-

Terminal Procedures: At the end of the treatment period, mice are euthanized. Blood is collected for biochemical analysis, and the liver is harvested for histopathology and gene expression analysis.

Data Presentation: Key Efficacy Endpoints

The efficacy of this compound would be assessed by a variety of endpoints, which should be summarized in a clear, tabular format for comparison across treatment groups.

Table 2: Representative Efficacy Endpoints in a Preclinical NASH Study

| Parameter | Method | Expected Outcome with this compound |

| Biochemistry | ||

| Alanine Aminotransferase (ALT) | Serum analysis | Reduction |

| Aspartate Aminotransferase (AST) | Serum analysis | Reduction |

| Liver Triglycerides | Biochemical assay | Reduction |

| Histopathology | ||

| NAFLD Activity Score (NAS) | H&E staining | Reduction in steatosis, inflammation, and ballooning scores |

| Fibrosis Stage | Sirius Red staining | Reduction in collagen deposition and fibrosis score |

| Gene Expression | ||

| Pro-fibrotic markers (e.g., Col1a1, Timp1) | qPCR or RNA-seq | Downregulation |

| Pro-inflammatory markers (e.g., Tnf-α, Ccl2) | qPCR or RNA-seq | Downregulation |

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, pharmacokinetic (PK) studies in rodents are essential.

Representative PK Study Design

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice.

-

Administration: A single dose of this compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Analysis: The concentration of this compound in plasma is determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: PK parameters are calculated using appropriate software.

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| F% | Oral bioavailability |

Conclusion

This compound is a valuable chemical probe for investigating the role of HSD17B13 in the pathophysiology of NASH. Its in vitro inhibitory activity against HSD17B13 supports its use in preclinical studies. While in vivo efficacy and pharmacokinetic data for this compound are not yet in the public domain, the experimental frameworks outlined in this guide provide a robust basis for its evaluation as a potential therapeutic agent for NASH. Further preclinical studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

A Technical Guide to HSD17B13 Target Engagement in Liver Cells

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) superfamily, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Primarily expressed in hepatocytes, HSD17B13 is a lipid droplet-associated protein implicated in lipid and retinol metabolism.[4][5][6] Notably, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, suggesting that inhibition of HSD17B13 enzymatic activity could be a promising therapeutic strategy.[1][4][7]

This technical guide provides an in-depth overview of HSD17B13's role in liver cells, focusing on methods to assess its target engagement. The content is tailored for researchers, scientists, and drug development professionals actively working on HSD17B13-targeted therapies.

Quantitative Data on HSD17B13 in Liver

Understanding the baseline expression and activity of HSD17B13 in the liver is crucial for designing and interpreting target engagement studies. The following tables summarize key quantitative data from published literature.

Table 1: HSD17B13 Expression in Human Liver

| Condition | Fold Change in mRNA Expression (vs. Normal) | Method | Reference |

| NASH | 5.9-fold increase | qRT-PCR | [6] |

| NAFLD | 5.9-fold higher | Not specified | [1] |

Table 2: HSD17B13 Association with Liver Disease Markers

| HSD17B13 Variant | Effect | Associated Condition | Reference |

| rs72613567 (loss-of-function) | Reduced plasma ALT and AST levels | Chronic liver disease | [1] |

| rs72613567 | Protective against progression from steatosis to NASH | NAFLD | [1] |

| rs62305723 (P260S mutation) | Associated with decreased ballooning and inflammation | NAFLD | [6] |

Signaling and Metabolic Pathways

HSD17B13 is localized to lipid droplets within hepatocytes and is believed to play a role in hepatic lipid and retinol metabolism. Its expression is influenced by key metabolic regulators.

Experimental Protocols for Target Engagement

Assessing the engagement of a therapeutic agent with HSD17B13 in liver cells is fundamental for drug development. Below are detailed methodologies for key experiments.

1. Quantification of HSD17B13 mRNA Expression by qRT-PCR

This protocol is used to measure the levels of HSD17B13 transcript in liver tissue or cultured hepatocytes.

-

RNA Extraction: Total RNA is isolated from liver tissue or cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[8] The quality and concentration of RNA are determined using a spectrophotometer (e.g., NanoDrop).[5]

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., HiScript II One Step qRT-PCR SYBR Green Kit, Vazyme).[5]

-

Quantitative PCR: Real-time PCR is performed using SYBR Green chemistry on a suitable instrument. Gene-specific primers for HSD17B13 and a housekeeping gene (e.g., GAPDH, NONO) are used for amplification.[9]

-

Data Analysis: The relative expression of HSD17B13 is calculated using the comparative Ct (ΔΔCt) method.[10]

2. Analysis of HSD17B13 Protein Expression by Western Blot

This method quantifies the amount of HSD17B13 protein.

-

Protein Extraction: Liver tissue or cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HSD17B13, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ, and normalized to a loading control (e.g., GAPDH, Vinculin).[9][11]

3. Subcellular Localization by Confocal Microscopy

This technique visualizes the localization of HSD17B13 within hepatocytes.

-

Cell Culture and Transfection: Human hepatocyte cell lines (e.g., HepG2, Huh7) are cultured on coverslips.[5][6] Cells can be transfected with a plasmid encoding a fluorescently tagged HSD17B13 (e.g., HSD17B13-GFP).[6]

-

Staining: To visualize lipid droplets, cells are stained with a neutral lipid dye such as BODIPY or Oil Red O. Nuclei are counterstained with DAPI.[6]

-

Imaging: Images are acquired using a confocal microscope. Co-localization analysis between the HSD17B13 signal and the lipid droplet stain confirms its subcellular localization.[6]

4. In Vitro Retinol Dehydrogenase Activity Assay

This assay measures the enzymatic function of HSD17B13.

-

Cell Lysate Preparation: Hepatocytes overexpressing HSD17B13 are lysed, and the protein concentration is determined.

-

Enzymatic Reaction: The cell lysate is incubated with retinol as a substrate and NAD+ as a cofactor in a reaction buffer.

-

Detection of Retinaldehyde: The production of retinaldehyde is measured over time. This can be achieved through various methods, including HPLC or a coupled enzymatic reaction that results in a fluorescent or colorimetric readout.

-

Data Analysis: The rate of retinaldehyde production is calculated and normalized to the amount of HSD17B13 protein to determine the specific activity.

5. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess target engagement of a compound in a cellular context.

-

Cell Treatment: Intact liver cells or cell lysates are incubated with the test compound (e.g., a potential HSD17B13 inhibitor) at various concentrations.

-

Thermal Challenge: The treated cells/lysates are heated to a range of temperatures.

-

Protein Extraction and Analysis: The remaining soluble protein after the heat challenge is collected. The amount of soluble HSD17B13 is quantified by Western blot or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of HSD17B13 in the presence of the compound indicates direct binding and target engagement.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for evaluating a potential HSD17B13 inhibitor.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Hsd17B13: A Promising Therapeutic Strategy for Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide provides a comprehensive overview of the preclinical data on Hsd17B13 inhibitors, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate their therapeutic potential in the context of liver fibrosis.

The Role of Hsd17B13 in Liver Pathophysiology

Hsd17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[1] Its expression is upregulated in patients with nonalcoholic fatty liver disease (NAFLD).[2] The enzyme is involved in the metabolism of steroids, retinoids, and other bioactive lipids.[2][3] Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, contributing to steatosis.[1]

The protective effect of Hsd17B13 loss-of-function is thought to be mediated through several mechanisms. One key aspect is its role as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][4] Dysregulation of retinoid metabolism is implicated in the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[4][5] Furthermore, recent evidence suggests a link between Hsd17B13 and pyrimidine catabolism, where inhibition of this pathway may protect against liver fibrosis.[3][6]

Hsd17B13 Signaling and Mechanism of Action

The expression of Hsd17B13 is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[5] This upstream regulation places Hsd17B13 within a central pathway of hepatic lipid homeostasis.

The enzymatic activity of Hsd17B13 and its subsequent impact on liver fibrosis are believed to involve multiple interconnected pathways. The conversion of retinol to retinaldehyde by Hsd17B13 can influence retinoic acid signaling, which plays a role in hepatic stellate cell activation and fibrosis. Additionally, the metabolism of other bioactive lipids may affect inflammatory and fibrotic processes in the liver. A proposed mechanism involves the regulation of pyrimidine catabolism, where Hsd17B13 activity influences the levels of pyrimidine metabolites that may contribute to fibrosis.[3][6][7]

Preclinical Efficacy of Hsd17B13 Inhibitors

Several small molecule inhibitors of Hsd17B13 have shown promising preclinical activity. This section summarizes the quantitative data for key compounds.

| Compound | Target | Assay Type | Potency (IC50/Ki) | Key Findings in Fibrosis Models | Reference |

| BI-3231 | Human Hsd17B13 | Enzymatic | IC50: 1 nM | Reduces triglyceride accumulation in hepatocytes. | [8] |

| Mouse Hsd17B13 | Enzymatic | IC50: 13 nM | Improves mitochondrial respiratory function. | [8] | |

| Human Hsd17B13 | Enzymatic | Ki: 0.7 nM | [9] | ||

| INI-678 | Human Hsd17B13 | 3D Liver-on-a-chip | Low nM potency | Decreased α-SMA by 35.4% and collagen type 1 by 42.5%. | |

| Compound 32 (HSD17B13-IN-104) | Human Hsd17B13 | Enzymatic | IC50: 2.5 nM | Exhibits robust anti-MASH effects in mouse models. | [10] |

| In vivo (MASH model) | Regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [10] | |||

| M-5475 | Hsd17B13 | In vivo (CDAA-HFD mouse model) | Oral admin: 30 & 100 mg/kg | Reduced plasma ALT levels and liver hydroxyproline. | [11] |

| Reduced fibrosis stage and markers (galectin-3, collagen-1a1, α-SMA). | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used to characterize Hsd17B13 inhibitors.

Enzymatic Assays

Objective: To determine the direct inhibitory activity of compounds on Hsd17B13 enzymatic function.

-

High-Throughput Screening (HTS) Assay (e.g., for BI-3231):

-

Principle: Measurement of the conversion of a substrate (e.g., estradiol) to its product by recombinant Hsd17B13 in the presence of the cofactor NAD+.

-

Protocol:

-

Reactions are performed in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).[12]

-

Test compounds or DMSO are added to a 1536-well assay plate.[12]

-

Recombinant human Hsd17B13 enzyme and NAD+ are added.

-

The reaction is initiated by the addition of the substrate (e.g., estradiol).

-

The reaction is stopped, and the product is detected, for example, by MALDI-TOF mass spectrometry.[12]

-

-

-

Retinol Dehydrogenase (RDH) Activity Assay:

-

Principle: Measurement of the conversion of all-trans-retinol to retinaldehyde and retinoic acid in cells overexpressing Hsd17B13.

-

Protocol:

-

HEK293 cells are transiently transfected with an Hsd17B13 expression plasmid.

-

Cells are treated with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).

-

Cell lysates are collected, and retinoids are extracted.

-

Retinaldehyde and retinoic acid levels are quantified by HPLC.[4]

-

-

Cellular Assays

Objective: To evaluate the effect of Hsd17B13 inhibition on cellular phenotypes relevant to liver disease.

-

3D Liver-on-a-Chip Fibrosis Model (e.g., for INI-678):

-

Principle: A microfluidic device containing co-cultured primary human hepatocytes, Kupffer cells, and hepatic stellate cells to mimic the liver microenvironment and induce a fibrotic phenotype.

-

Protocol:

-

The 3D liver-on-a-chip system is established with the co-culture of primary human liver cells.

-

A high-fat media is used to induce a NASH-like phenotype.

-

Cells are treated with the Hsd17B13 inhibitor (e.g., INI-678) or vehicle control.

-

After the treatment period, the levels of fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, are quantified, typically by immunofluorescence and image analysis.

-

-

In Vivo Models of Liver Fibrosis

Objective: To assess the in vivo efficacy of Hsd17B13 inhibitors in animal models that recapitulate key features of human liver fibrosis.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model:

-

Principle: This diet induces steatohepatitis and progressive fibrosis in mice, mimicking aspects of NASH.

-

Protocol:

-

Mice are fed a CDAA-HFD for a specified duration to induce liver fibrosis.

-

Animals are treated with the Hsd17B13 inhibitor (e.g., M-5475 orally at 30 or 100 mg/kg) or vehicle control.[11]

-

At the end of the study, plasma and liver tissue are collected.

-

Endpoints for evaluation include:

-

Plasma levels of liver enzymes (ALT, AST).

-

Liver histology for steatosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen).

-

Liver hydroxyproline content as a quantitative measure of collagen.

-

Gene and protein expression of fibrosis markers (e.g., α-SMA, collagen-1a1, galectin-3).[11]

-

-

-

Conclusion and Future Directions

The development of potent and selective small molecule inhibitors of Hsd17B13 represents a highly promising, genetically validated approach for the treatment of liver fibrosis. The preclinical data generated to date for compounds such as BI-3231, INI-678, and others, demonstrate a clear potential to ameliorate the pathological features of NASH and fibrosis.

Future research should continue to focus on elucidating the precise molecular mechanisms by which Hsd17B13 inhibition confers hepatoprotection. A deeper understanding of its role in retinol metabolism, its interplay with other lipid-modifying enzymes, and its connection to pathways such as pyrimidine catabolism will be critical. Furthermore, the translation of these promising preclinical findings into clinical efficacy will be the ultimate validation of Hsd17B13 as a therapeutic target for chronic liver disease. The ongoing and future clinical trials of Hsd17B13 inhibitors are eagerly awaited by the scientific and medical communities.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of HSD17B13 Inhibitors

These application notes provide detailed protocols for the in vitro evaluation of inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. The following sections describe the methodologies for biochemical and cell-based assays to characterize the potency and mechanism of action of HSD17B13 inhibitors.

HSD17B13 Signaling and Proposed Mechanism

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is believed to play a role in hepatic lipid metabolism, although its precise physiological function and disease-relevant substrates are still under investigation.[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity could be a therapeutic strategy.[4] The enzyme is known to catalyze the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, bioactive lipids such as leukotriene B4 (LTB4), and retinol.[1][4][5]

Caption: Proposed enzymatic activity of HSD17B13 and the inhibitory action of a compound.

Experimental Workflow for Inhibitor Characterization

The characterization of HSD17B13 inhibitors typically follows a multi-step process, starting from high-throughput screening to detailed biochemical and cellular characterization.

Caption: A typical workflow for the discovery and characterization of HSD17B13 inhibitors.

Biochemical Assays for HSD17B13 Activity

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the HSD17B13 enzyme. Two common methods are a luminescence-based assay that detects NADH production and a mass spectrometry-based assay that directly measures substrate-to-product conversion.[6][7]

Luminescence-Based NADH Detection Assay (e.g., NAD-Glo™)

This assay measures the amount of NADH produced by HSD17B13, which is then used in a coupled enzymatic reaction to generate a luminescent signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01-0.02% Triton X-100, 0.01% BSA.[4][7]

-

Enzyme Solution: Purified recombinant human HSD17B13 (50-100 nM final concentration) in assay buffer.[7]

-

Substrate/Cofactor Mix: Prepare a solution containing the substrate (e.g., 10-50 µM β-estradiol or LTB4) and NAD+ (e.g., 12 µM) in assay buffer.[4][7]

-

Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 50 nL of the inhibitor solution in DMSO to the assay plate.

-

Add 5 µL of the enzyme solution and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/cofactor mix.

-

Incubate the reaction for 60-120 minutes at room temperature.

-

Add 10 µL of NAD-Glo™ detection reagent.

-

Incubate for 60 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to DMSO controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Mass Spectrometry (MS)-Based Assay

This method provides a direct measurement of the conversion of the substrate to its oxidized product, offering a label-free and direct assessment of enzyme activity.

Protocol:

-

Reagent Preparation:

-

Same as the luminescence-based assay.

-

-

Assay Procedure:

-

Follow the same initial steps as the luminescence-based assay for inhibitor and enzyme addition.

-

Initiate the reaction by adding the substrate/cofactor mix.

-

After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).

-

Analyze the samples using a high-throughput mass spectrometry platform (e.g., RapidFire MS) to quantify the substrate and product.[6][7]

-

-

Data Analysis:

-

Calculate the rate of product formation.

-

Determine the percent inhibition and IC50 values as described for the luminescence-based assay.

-

Cell-Based HSD17B13 Activity Assay

Cell-based assays are essential to confirm the activity of inhibitors in a more physiologically relevant environment.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells or other suitable cell lines.

-

Transfect the cells with a vector expressing human HSD17B13. Stable or transient expression systems can be used.[6]

-

-

Assay Procedure:

-

Plate the HSD17B13-expressing cells in a multi-well plate.

-

Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 1-2 hours).

-

Add the substrate (e.g., retinol or β-estradiol) to the cell culture medium and incubate for a specific period (e.g., 8 hours).[8]

-

Collect the cell lysates or culture supernatant.

-

-

Product Quantification:

-

Data Analysis:

-

Normalize the product formation to the total protein concentration in the cell lysates.

-

Calculate the percent inhibition and determine the cellular IC50 value.

-

Data Presentation

The quantitative data for a potent and selective HSD17B13 inhibitor can be summarized as follows:

| Assay Type | Substrate | IC50 (nM) |

| Biochemical (Luminescence) | β-Estradiol | 15.2 ± 2.5 |

| Biochemical (Luminescence) | Leukotriene B4 | 20.8 ± 3.1 |

| Biochemical (Mass Spec) | β-Estradiol | 18.5 ± 3.9 |

| Cell-Based (HEK293-HSD17B13) | Retinol | 85.7 ± 9.3 |

| Selectivity Profile | IC50 (nM) | Selectivity (Fold) |

| HSD17B13 | 15.2 | - |

| HSD17B11 | >10,000 | >650 |

These tables provide a clear and concise summary of the inhibitor's potency and selectivity, which are critical parameters for drug development professionals.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. enanta.com [enanta.com]

- 7. enanta.com [enanta.com]

- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-93 in a High-Fat Diet Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes. Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.

Hsd17B13-IN-93 is a potent and selective inhibitor of HSD17B13. These application notes provide an overview of the use of this compound in a high-fat diet (HFD)-induced mouse model of NAFLD, including key experimental protocols and representative data demonstrating its therapeutic potential. While direct pharmacological data for "this compound" is proprietary, the data presented here is representative of the effects observed with targeted inhibition of Hsd17B13 in preclinical models, such as through shRNA-mediated knockdown, which phenocopies the effects of a potent inhibitor.[2][3][4][5][6]

Principle of Action

In NAFLD, there is an accumulation of fat in the liver, leading to steatosis. HSD17B13 expression is upregulated in the livers of patients with NAFLD.[7] The precise mechanism of HSD17B13 in the pathogenesis of NAFLD is under active investigation, but it is thought to be involved in lipid metabolism and the formation of lipid droplets. Inhibition of HSD17B13 is hypothesized to ameliorate liver steatosis and prevent the progression to more severe liver damage. Preclinical studies with HSD17B13 inhibitors, such as INI-822, have shown improvements in markers of liver homeostasis, including a reduction in liver transaminases.[8][9][10]

Data Presentation

The following tables summarize the quantitative data from a representative study using shRNA-mediated knockdown of Hsd17b13 in a high-fat diet (HFD) mouse model to simulate the effects of a potent inhibitor like this compound.[3][4]

Table 1: Effect of Hsd17B13 Inhibition on Metabolic Parameters in HFD-Fed Mice

| Parameter | HFD Control (shScrmbl) | HFD + Hsd17B13 Inhibition (shHsd17b13) |

| Body Weight (g) | No significant change | No significant change |

| Adiposity (%) | No significant change | No significant change |

| Fasting Blood Glucose (mmol/L) | No significant change | No significant change |

Data are presented as mean ± SEM. The study showed that Hsd17b13 knockdown did not significantly affect body weight, adiposity, or glucose homeostasis in HFD-fed mice.[4]

Table 2: Effect of Hsd17B13 Inhibition on Liver Injury and Steatosis in HFD-Fed Mice

| Parameter | HFD Control (shScrmbl) | HFD + Hsd17B13 Inhibition (shHsd17b13) |

| Liver Triglycerides (μmol/g) | Elevated | Markedly Reduced |

| Serum ALT (U/L) | Elevated | Significantly Decreased[2][3][4][5][6] |

| Serum FGF21 (pg/mL) | Elevated | Significantly Decreased[2][3][4][5][6] |

Data are presented as mean ± SEM. Hsd17b13 inhibition significantly improved hepatic steatosis and markers of liver injury.[2][3][4][5][6]

Table 3: Effect of Hsd17B13 Inhibition on Hepatic Gene Expression of Fibrosis Markers in HFD-Fed Mice

| Gene | HFD Control (shScrmbl) | HFD + Hsd17B13 Inhibition (shHsd17b13) |

| Col1a1 | Upregulated | Trended to Decrease |

| Timp1 | Upregulated | Trended to Decrease |

| Timp2 | Upregulated | Significantly Decreased[3] |

| Tgf-β | Upregulated | Trended to Decrease |

Data are presented as relative expression levels. Hsd17b13 inhibition showed a trend towards reducing the expression of key fibrotic genes, with a significant decrease in Timp2.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a high-fat diet mouse model, based on established methodologies.[3][4]

High-Fat Diet Induced NAFLD Mouse Model

Objective: To induce NAFLD in mice through a high-fat diet to serve as a model for testing the therapeutic efficacy of this compound.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Standard chow diet

-

Animal caging and husbandry supplies

Protocol:

-

Acclimate mice to the animal facility for at least one week.

-

Randomly assign mice to two groups: Control (standard chow) and High-Fat Diet (HFD).

-

Provide the respective diets and water ad libitum for a period of 16-20 weeks to induce obesity and hepatic steatosis.

-

Monitor body weight and food intake weekly.

-

At the end of the dietary induction period, mice are ready for therapeutic intervention with this compound.

Administration of this compound

Objective: To administer this compound to HFD-fed mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Animal scale

Protocol:

-

Prepare a stock solution of this compound in the appropriate vehicle. The final concentration should be determined based on the desired dosage and the volume to be administered.

-

Randomly divide the HFD-fed mice into two groups: Vehicle control and this compound treatment.

-

Administer this compound or vehicle via oral gavage once daily for a period of 4-8 weeks. The dosage should be based on prior pharmacokinetic and pharmacodynamic studies.

-

Continue to monitor body weight and food intake during the treatment period.

Assessment of Efficacy

Objective: To evaluate the therapeutic effects of this compound on NAFLD progression.

Materials:

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Centrifuge

-

ALT/AST assay kits

-

Triglyceride assay kit

-

Liver tissue harvesting tools

-

Formalin, paraffin, and histology supplies

-

RNA extraction and qPCR reagents and equipment

Protocol:

-

Blood and Tissue Collection: At the end of the treatment period, fast mice for 4-6 hours. Collect blood via cardiac puncture or retro-orbital sinus for serum analysis. Perfuse the liver with PBS and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

-

Serum Analysis: Separate serum by centrifugation and measure ALT and AST levels using commercially available kits to assess liver damage.

-

Liver Histology: Process formalin-fixed liver tissue for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.

-

Liver Triglyceride Content: Homogenize a portion of the frozen liver tissue and measure triglyceride content using a commercial assay kit.

-

Gene Expression Analysis: Extract total RNA from frozen liver tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Timp2, Tgf-β) and inflammation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a high-fat diet mouse model.

Proposed Signaling Pathway of HSD17B13 in NAFLD

Caption: Proposed mechanism of HSD17B13 in NAFLD and the inhibitory action of this compound.

References

- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 8. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]

- 9. businesswire.com [businesswire.com]

- 10. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]

Hsd17B13-IN-93 for Studying Lipid Metabolism: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2] Upregulation of HSD17B13 is observed in patients with NAFLD, and it is implicated in processes of hepatic lipid accumulation.[2] Consequently, HSD17B13 has become a promising therapeutic target for the treatment of metabolic liver disorders. Hsd17B13-IN-93 is a chemical inhibitor of HSD17B13, designed for in vitro studies to explore the enzyme's function and the therapeutic potential of its inhibition. This document provides detailed application notes and protocols for the use of this compound in lipid metabolism research.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Target | IC50 (Estradiol as Substrate) | Reference |

| This compound (Compound 9) | HSD17B13 | >0.1 µM and ≤0.5 µM | [3] |

| Hsd17B13-IN-85 (Compound 186) | HSD17B13 | <0.1 µM | [4] |

| Hsd17B13-IN-90 (Compound 4) | HSD17B13 | <0.1 µM | [5] |

| Hsd17B13-IN-37 (Compound 78) | HSD17B13 | <0.1 µM | [1] |

| Hsd17B13-IN-84 (Compound 182) | HSD17B13 | <0.1 µM | [6] |

| BI-3231 | HSD17B13 | Kᵢ < 10 nM (human), Kᵢ < 10 nM (mouse) | [7] |

Signaling Pathways and Experimental Workflows

Caption: HSD17B13 signaling in lipid metabolism and NAFLD.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

In Vitro HSD17B13 Enzymatic Inhibition Assay

This protocol is adapted from methods used to characterize similar HSD17B13 inhibitors and is suitable for determining the IC50 of this compound.[8][9]

Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of purified human HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 protein

-

This compound

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6

-

NAD(P)H-Glo™ Detection System (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical 11-point concentration curve can be used, starting from a high concentration (e.g., 100 µM).

-

Assay Plate Preparation: Add 80 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Substrate Mix Preparation: Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer.

-

Reaction Initiation: Add 2 µL/well of the substrate mix to the assay plate. Initiate the enzymatic reaction by adding 2 µL/well of purified HSD17B13 protein (final concentration of 30 nM) in assay buffer.

-

Incubation: Incubate the plate in the dark at room temperature for 2 hours.

-

Detection: Add 3 µL/well of NAD(P)H-Glo™ detection reagent, prepared according to the manufacturer's instructions.

-

Second Incubation: Incubate the plate in the dark for 1 hour at room temperature.

-

Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.

-

Data Analysis: Normalize the data using controls (no enzyme for 0% activity and DMSO for 100% activity). Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based HSD17B13 Activity Assay

This protocol allows for the evaluation of this compound's efficacy in a cellular context.[7]

Objective: To assess the ability of this compound to inhibit HSD17B13 activity in a cellular environment.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13)

-

This compound

-

Estradiol

-

DMEM medium with 10% FBS, 1x Glutamax, and 1x sodium pyruvate

-

384-well cell culture plates

-

d4-estrone (internal standard)

-

Girard's Reagent P

-

RapidFire Mass Spectrometry system or similar analytical instrument

Procedure:

-

Cell Seeding: Seed hHSD17B13-HEK293 cells in a 384-well plate at a density of 0.4 x 10^6 cells/mL (25 µL/well) and incubate for 24 hours.

-

Compound Treatment: Add 50 nL of serially diluted this compound in DMSO to the cells and incubate for 30 minutes at 37°C.

-

Substrate Addition: Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.

-

Sample Collection and Preparation:

-

Collect 20 µL of the supernatant.

-

Add 2.5 µL of d4-estrone (internal standard, final concentration 50 nM).

-

Add 5 µL of Girard's Reagent P (6.5 mM final concentration) in 90% methanol and 10% formic acid for derivatization. Incubate overnight at room temperature.

-

Add 60 µL of deionized water.

-

-

Analysis: Analyze the levels of estrone production using a RapidFire Mass Spectrometry system.

-

Data Analysis: Normalize the data and calculate the cellular IC50 value.

In Vitro Lipid Droplet Accumulation Assay

This assay is used to visually and quantitatively assess the impact of HSD17B13 inhibition on lipid accumulation in hepatocytes.

Objective: To determine the effect of this compound on lipid droplet formation in a cellular model of steatosis.

Materials:

-

Huh7 or HepG2 human hepatocyte cell lines

-

This compound

-

Oleic acid/Palmitic acid solution (2:1 ratio) to induce lipid accumulation

-

Oil Red O staining solution or Bodipy 493/503

-

Formalin for cell fixation

-

Microscope with imaging software

Procedure:

-

Cell Culture and Treatment:

-

Seed Huh7 or HepG2 cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce lipid accumulation by adding the oleic acid/palmitic acid solution for 24 hours.

-

-

Cell Staining:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Stain for neutral lipids using either Oil Red O or Bodipy 493/503 according to standard protocols.

-

-

Imaging and Quantification:

-

Acquire images using a microscope.

-

Quantify the lipid droplet area or fluorescence intensity using imaging software (e.g., ImageJ).

-

-